molecular formula C19H21N3O3 B4501548 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea

1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea

Cat. No.: B4501548
M. Wt: 339.4 g/mol
InChI Key: MNZRPDZSHGBFHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of cyclic imides, which are extensively studied for their biological activities and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea typically involves the reaction of 2-methylcyclohexane-1,3-dione with 1H-pyrrole-2,5-dione . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and catalyzed syntheses are employed to enhance the reaction rates and product purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imide derivatives, while reduction can produce reduced cyclic imides .

Mechanism of Action

The mechanism of action of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s cyclic imide structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Properties

IUPAC Name

1-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-11-3-2-4-14(9-11)21-19(25)20-10-22-17(23)15-12-5-6-13(8-7-12)16(15)18(22)24/h2-6,9,12-13,15-16H,7-8,10H2,1H3,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZRPDZSHGBFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Reactant of Route 2
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1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Reactant of Route 3
Reactant of Route 3
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Reactant of Route 5
Reactant of Route 5
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Reactant of Route 6
Reactant of Route 6
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea

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